

# The Discovery and Development of AT-527: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

#### **Abstract**

AT-527, also known as bemnifosbuvir, is an orally bioavailable, double prodrug of a guanosine nucleotide analog, 2'-fluoro-2'-C-methylguanosine-5'-monophosphate. Initially developed as a potent, pan-genotypic inhibitor of the hepatitis C virus (HCV) NS5B polymerase, its broad-spectrum antiviral activity led to its investigation as a potential treatment for COVID-19. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of AT-527. It details the compound's unique dual mechanism of action against SARS-CoV-2, its metabolic activation pathway, and a summary of its pharmacokinetic and pharmacodynamic properties from in vitro and in vivo studies.

## **Introduction: From Hepatitis C to COVID-19**

AT-527 was initially designed and developed by Atea Pharmaceuticals as a direct-acting antiviral (DAA) for the treatment of chronic HCV infection.[1][2] It is the hemi-sulfate salt of AT-511, a phosphoramidate prodrug that is metabolized intracellularly to its active triphosphate form, AT-9010.[3][4] Preclinical studies demonstrated potent in vitro activity against all HCV genotypes and a favorable safety profile, which supported its clinical development for HCV.[3]

With the emergence of the COVID-19 pandemic, the antiviral properties of AT-527 were explored against SARS-CoV-2. The drug showed potent in vitro activity against several human coronaviruses, including SARS-CoV-2, prompting its rapid advancement into clinical trials for



the treatment of COVID-19. In October 2020, Atea Pharmaceuticals entered into a strategic collaboration with Roche to co-develop AT-527 for COVID-19 globally. However, this partnership was later terminated in November 2021 after the Phase 2 MOONSONG trial failed to meet its primary endpoint.

## **Mechanism of Action**

AT-527's active metabolite, AT-9010, exhibits a unique dual mechanism of action against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), which is comprised of the nsp12 protein in complex with nsp7 and nsp8.

- RNA Chain Termination: AT-9010 is incorporated into the growing viral RNA chain by the RdRp. The 2'-fluoro and 2'-methyl modifications on the ribose sugar of AT-9010 cause steric hindrance, preventing the correct alignment of the incoming nucleotide and leading to immediate termination of RNA synthesis.
- NiRAN Inhibition: AT-9010 also binds to the N-terminal nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. This binding inhibits the essential nucleotidyltransferase activity of the NiRAN domain, further disrupting viral replication.

This dual inhibition of both the polymerase and NiRAN active sites represents a novel approach to targeting SARS-CoV-2 replication.

## **Metabolic Activation**

AT-527 is a double prodrug that requires intracellular metabolic conversion to its active triphosphate form, AT-9010. This multi-step process is crucial for the drug's activity as the final triphosphate metabolite cannot readily cross cell membranes.

The putative metabolic pathway is as follows:

- AT-527 (the hemi-sulfate salt) releases its free base, AT-511, upon dissolution.
- AT-511 is hydrolyzed by cellular esterases such as cathepsin A (CatA) and/or carboxylesterase 1 (CES1) to form an L-alanyl intermediate.







- This intermediate is then acted upon by histidine triad nucleotide-binding protein 1 (HINT1) to yield the monophosphate metabolite.
- Subsequent phosphorylation events, mediated by cellular kinases like guanylate kinase 1
  (GUK1) and nucleoside diphosphate kinase (NDPK), convert the monophosphate to the
  active triphosphate, AT-9010.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Preclinical evaluation of AT-527, a novel guanosine nucleotide prodrug with potent, pangenotypic activity against hepatitis C virus PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of AT-527: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8146281#discovery-and-development-history-of-at-527]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com